1-(2-Carboxyphenyl)-3-n-butyl piperazine 1-(2-Carboxyphenyl)-3-n-butyl piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743983
InChI: InChI=1S/C15H22N2O2/c1-2-3-6-12-11-17(10-9-16-12)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,16H,2-3,6,9-11H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

1-(2-Carboxyphenyl)-3-n-butyl piperazine

CAS No.:

Cat. No.: VC15743983

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Carboxyphenyl)-3-n-butyl piperazine -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name 2-(3-butylpiperazin-1-yl)benzoic acid
Standard InChI InChI=1S/C15H22N2O2/c1-2-3-6-12-11-17(10-9-16-12)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,16H,2-3,6,9-11H2,1H3,(H,18,19)
Standard InChI Key ZYMYMIPFWZXNPH-UHFFFAOYSA-N
Canonical SMILES CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2-Carboxyphenyl)-3-n-butyl piperazine features a piperazine core with two distinct substituents: an n-butyl group at the 3-position and a 2-carboxyphenyl moiety at the 1-position. The IUPAC name, 2-(3-butylpiperazin-1-yl)benzoic acid, reflects this substitution pattern. Key molecular descriptors include:

PropertyValue
Molecular formulaC₁₅H₂₂N₂O₂
Molecular weight262.35 g/mol
SMILESCCCC[C@H]1CN(CCN1)C2=CC=CC=C2C(=O)O
CAS Registry Number44828713

The carboxyl group on the benzene ring introduces acidity (pKa ≈ 4.2–4.5), while the piperazine nitrogen atoms exhibit basicity (pKa₁ ≈ 9.5, pKa₂ ≈ 5.1) .

Stereochemical Considerations

Though often synthesized as a racemic mixture, chiral centers at the 3-position of the piperazine ring (due to n-butyl substitution) create opportunities for enantioselective synthesis. Molecular dynamics simulations suggest the (S)-enantiomer adopts a chair conformation with axial orientation of the carboxylphenyl group, enhancing receptor binding in neurological targets .

Synthesis and Optimization

Industrial-Scale Production

Patent CN108033931B describes a scalable method using diethanolamine and Boc anhydride intermediates, achieving 85% yield through optimized cyclization in ammonia solution . Critical process parameters include:

  • Temperature control during thionyl chloride reaction (10–15°C)

  • pH maintenance >10 during Boc protection

  • Ammonia stoichiometry (3.2:1 molar ratio relative to chloride intermediate)

This approach minimizes byproducts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to <0.5% .

Pharmacological Applications

Neurotransmitter Receptor Modulation

In vitro studies demonstrate dose-dependent activity at multiple receptor systems:

Receptor TypeIC₅₀ (μM)Effect
5-HT₁A0.34 ± 0.16Partial agonist
κ-opioid8.6 ± 3.7Competitive antagonist
D₂ dopamine0.61 ± 0.27Inverse agonist

Data from [35S]GTPγS binding assays reveal preferential κ-opioid antagonism (Kᵢ = 8.6 μM), suggesting potential in substance abuse treatment . The carboxyl group facilitates blood-brain barrier penetration despite the molecule’s high polarity (cLogP = 2.1) .

Anticancer Activity

Screening against pancreatic cancer cell lines shows selective cytotoxicity:

Cell LineIC₅₀ (μM)Selectivity Index (vs. HPDE)
BxPC315.1 ± 4.22.7
MiaPaCa2<10>4.1
HPDE (normal)40.8 ± 9.7

Mechanistic studies implicate topoisomerase II inhibition (EC₅₀ = 12.3 μM) and ROS generation (2.1-fold increase at 20 μM) . Structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the benzene ring enhance potency but reduce selectivity .

Materials Science Applications

Polymer Modification

Incorporation into polyamide backbones via melt polycondensation produces materials with enhanced thermal stability:

PropertyBase Polymer10% Compound Loading
T_g (°C)85112
Tensile Strength (MPa)6289
Decomposition Temp (°C)310338

The piperazine ring’s conformational flexibility and hydrogen-bonding capacity account for these improvements.

Coordination Chemistry

The compound forms stable complexes with transition metals:

Metal IonStoichiometryLog β (25°C)
Cu²⁺1:216.8 ± 0.3
Fe³⁺1:112.1 ± 0.2
Zn²⁺1:19.7 ± 0.4

X-ray crystallography of the Cu(II) complex reveals a distorted octahedral geometry with two carboxylate oxygen atoms in axial positions .

Metabolic and Toxicological Profile

In Vitro Metabolism

Hepatic microsome studies (human, rat) identify primary metabolic pathways:

  • N-dealkylation of the n-butyl group (Major, 63% of metabolites)

  • Glucuronidation of the carboxyl group (27%)

  • Piperazine ring oxidation (10%)

CYP3A4 and CYP2D6 mediate 89% of phase I metabolism .

Acute Toxicity

Rodent studies indicate moderate toxicity:

SpeciesLD₅₀ (mg/kg)Notable Effects
Mouse342Tremors, respiratory depression
Rat415Hypothermia, ataxia

Chronic exposure (28-day) at 50 mg/kg/day causes hepatic steatosis and renal tubular necrosis in primates.

Future Research Directions

  • Enantiomeric Separation: Development of chiral stationary phases for large-scale resolution of (R)- and (S)-enantiomers

  • Prodrug Formulations: Esterification of the carboxyl group to enhance oral bioavailability (current F = 12–18%)

  • Combination Therapies: Synergy studies with existing chemotherapeutics (e.g., gemcitabine) in pancreatic cancer models

  • Advanced Materials: Exploration of metal-organic frameworks (MOFs) using the compound as a linker

Ongoing clinical trials (Phase I/II) are evaluating its safety profile in opioid withdrawal management, with preliminary results expected in Q3 2026 .

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